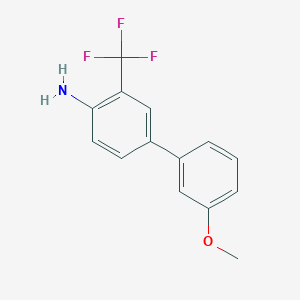
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an aniline moiety
Métodos De Preparación
The synthesis of 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, often using halogenating agents or other electrophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein binding due to its unique structural features.
Mecanismo De Acción
The mechanism by which 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the methoxy and aniline groups, enables the compound to bind to specific sites on target molecules, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Methoxy-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and methoxy groups but differs in the position of these groups on the aromatic ring.
2-(Trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyaniline: Contains the methoxy group but lacks the trifluoromethyl group, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C14H12F3NO |
|---|---|
Peso molecular |
267.25 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-4-2-3-9(7-11)10-5-6-13(18)12(8-10)14(15,16)17/h2-8H,18H2,1H3 |
Clave InChI |
UCLSADIANOEFKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


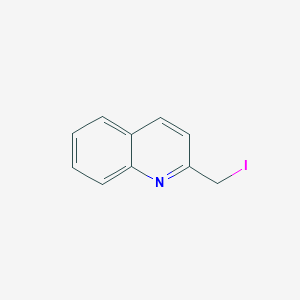

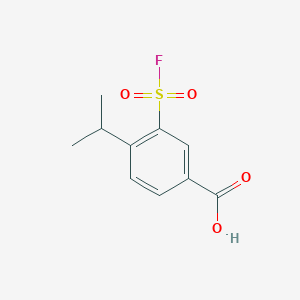
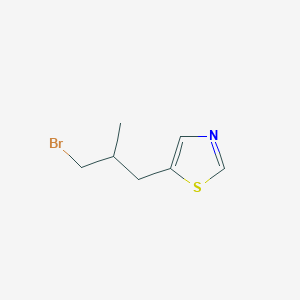
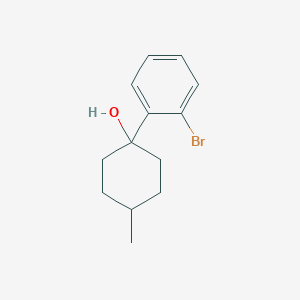
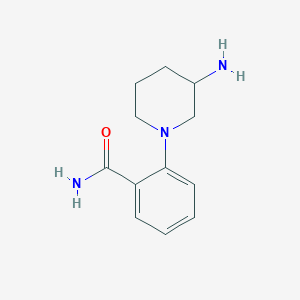
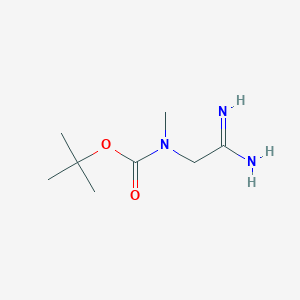


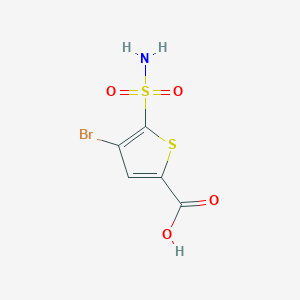

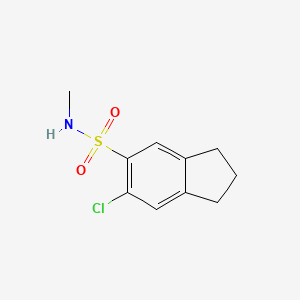
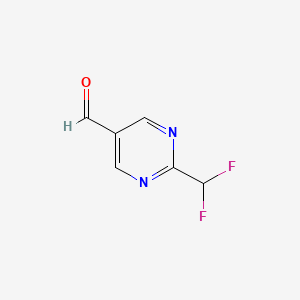
![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)
